

2-Hydroxy-n-methylacetamide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-n-methylacetamide**

Cat. No.: **B1583540**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-n-methylacetamide is a bifunctional organic molecule that has garnered increasing attention as a versatile precursor in organic synthesis. Its structure, incorporating both a hydroxyl group and a secondary amide, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds and other scaffolds of medicinal interest. This technical guide provides an in-depth overview of the properties, synthetic applications, and experimental protocols involving **2-hydroxy-n-methylacetamide**, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic precursor is crucial for reaction design and optimization. The key properties of **2-hydroxy-n-methylacetamide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NO ₂	[1]
Molecular Weight	89.09 g/mol	[1]
CAS Number	5415-94-1	[1]
Appearance	Solid	[2]
IUPAC Name	2-hydroxy-N-methylacetamide	[1]
SMILES	CNC(=O)CO	[1]
InChIKey	WFAFGNCZWMJZCK- UHFFFAOYSA-N	[1]
Storage Temperature	2-8°C, sealed in a dry environment	[2]

Spectroscopic Data

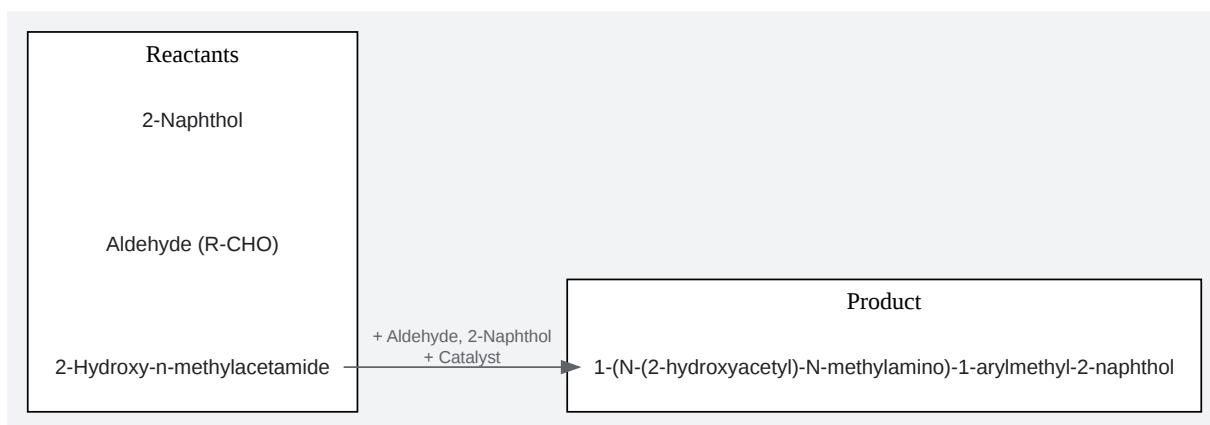
Detailed spectroscopic analysis is essential for the characterization of starting materials and reaction products. While a complete, publicly available detailed spectrum with full peak assignments for **2-hydroxy-n-methylacetamide** is not readily available in the searched literature, typical spectral characteristics can be inferred from data on similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of **2-hydroxy-n-methylacetamide** is expected to show distinct signals corresponding to the N-methyl protons, the methylene protons adjacent to the hydroxyl and carbonyl groups, and the hydroxyl proton. The chemical shifts will be influenced by the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals for the N-methyl carbon, the methylene carbon, and the carbonyl carbon. The chemical shift of the carbonyl carbon will be the most downfield.

FTIR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the amide, and N-H bending and stretching frequencies.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small neutral molecules such as water, carbon monoxide, and fragments of the methylamino and hydroxymethyl groups.[3][4]


Applications in Organic Synthesis

2-Hydroxy-n-methylacetamide serves as a valuable precursor for the synthesis of a variety of organic molecules, most notably heterocyclic compounds. The presence of both a nucleophilic hydroxyl group and an amide functionality allows for intramolecular cyclization reactions to form five- and six-membered rings.

Synthesis of 1-Amidoalkyl-2-naphthols

A prominent application of N-alkylamides, including **2-hydroxy-n-methylacetamide**, is in the three-component synthesis of 1-amidoalkyl-2-naphthols. This reaction involves the condensation of an aldehyde, 2-naphthol, and an amide in the presence of a catalyst. These products are of significant interest due to their potential biological activities.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General scheme for the synthesis of 1-amidoalkyl-2-naphthols.

Experimental Protocol (General Procedure):

A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), and **2-hydroxy-n-methylacetamide** (1.1 mmol) is subjected to specific reaction conditions, often involving a catalyst and solvent, and heated for a designated time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 1-amidoalkyl-2-naphthol product.

Quantitative Data for Analogue Syntheses:

The following table summarizes the reaction conditions and yields for the synthesis of 1-amidoalkyl-2-naphthols using N-methylacetamide as an amide source. These conditions can serve as a starting point for optimization with **2-hydroxy-n-methylacetamide**.

Aldehyde	Catalyst	Solvent	Temperature (°C)	Time (min)	Yield (%)	Reference
3-Nitrobenzaldehyde	ZnO Nanoparticles	Solvent-free (Microwave)	-	15-18	≥80	
4-Hydroxy-3-nitrobenzaldehyde	ZnO Nanoparticles	Solvent-free (Microwave)	-	15-18	≥80	
Benzaldehyde	Montmorillonite K10	Solvent-free	125	30	Lower than ZnO	

Proposed Reaction Mechanism:

The reaction is believed to proceed through the formation of an ortho-quinone methide intermediate from the reaction of the aldehyde and 2-naphthol, which is then attacked by the amide nucleophile.

[Click to download full resolution via product page](#)

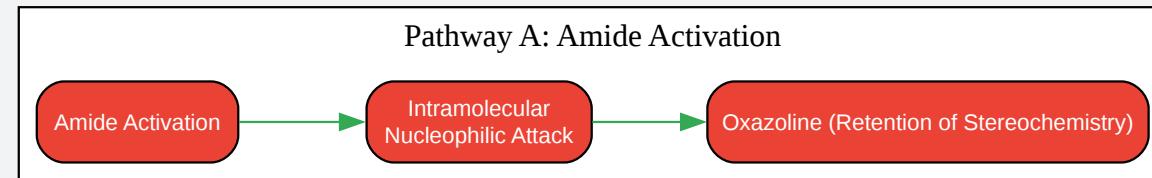
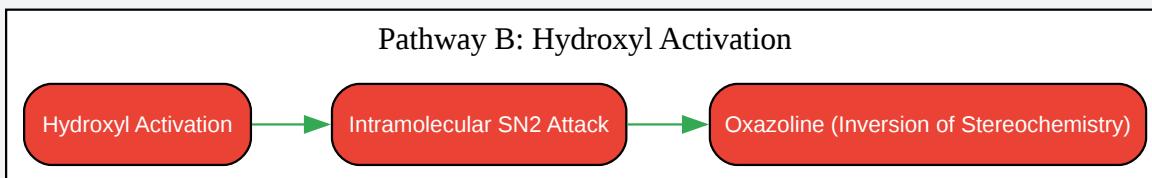
Figure 2: Proposed mechanism for the formation of 1-amidoalkyl-2-naphthols.

Synthesis of Oxazolines

2-Hydroxy-n-methylacetamide is a suitable precursor for the synthesis of 2-substituted oxazolines through intramolecular cyclodehydration. Oxazolines are important heterocyclic motifs found in various natural products and are used as ligands in asymmetric catalysis.

Reaction Scheme:

[Click to download full resolution via product page](#)



Figure 3: General scheme for the synthesis of oxazolines from **2-hydroxy-n-methylacetamide**.

Experimental Protocol (General Procedure for N-(2-hydroxyethyl)amides):

The N-(2-hydroxyethyl)amide is dissolved in a suitable solvent and treated with a dehydrating agent. The reaction is typically stirred at room temperature or heated to effect cyclization. Common dehydrating agents include triflic acid, diethylaminosulfur trifluoride (DAST), or a mixture of triphenylphosphine and a DEAD analogue.^[5] The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

Reaction Mechanism:

The mechanism of cyclodehydration can proceed through two main pathways depending on the reagents used: activation of the amide carbonyl followed by nucleophilic attack of the hydroxyl group, or activation of the hydroxyl group followed by an intramolecular SN2-type reaction by the amide oxygen.^[5]

2-Hydroxy-n-methylacetamide $\xrightarrow{+ \text{Electrophile (e.g., } \alpha,\beta\text{-unsaturated ester)}}$ Intermediate $\xrightarrow{\text{Intramolecular Cyclization}}$ Morphinone Derivative

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-N-methylacetamide | 5415-94-1 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid | MDPI [mdpi.com]
- To cite this document: BenchChem. [2-Hydroxy-n-methylacetamide: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583540#2-hydroxy-n-methylacetamide-as-a-precursor-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com